

Glycine, N-(4-carboxyphenyl)- molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(Carboxymethyl)amino]benzoic acid

Cat. No.: B187148

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of Glycine, N-(4-carboxyphenyl)-

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of Glycine, N-(4-carboxyphenyl)-, also known as **4-[(carboxymethyl)amino]benzoic acid**. This document delves into the nuanced structural features that define its chemical behavior, including its achiral glycine backbone, the electronic influence of its disubstituted aromatic ring, and the dual carboxylic acid functionalities. We present detailed spectroscopic expectations, a robust synthetic protocol, and a systematic characterization workflow. The guide is designed to serve as a foundational resource for researchers utilizing this molecule as a chemical intermediate, a building block in medicinal chemistry, or a subject of study in material sciences.

Introduction: Defining the Molecule

Glycine, N-(4-carboxyphenyl)- (CAS No: 5698-54-4) is a synthetic amino acid derivative built upon the simplest proteinogenic amino acid, glycine (Gly, G).^{[1][2]} Its structure is characterized by the substitution of one of the amino group's hydrogen atoms with a para-substituted carboxyphenyl group. This modification fundamentally alters the physicochemical properties of the parent glycine molecule, introducing aromaticity and a second acidic moiety, thereby creating a bifunctional molecule with distinct regions of hydrophilicity and aromatic character.

It is critically important to distinguish N-(4-carboxyphenyl)glycine from its structural isomer, 4-carboxyphenylglycine (4-CPG). In the subject molecule, the phenyl ring is attached to the nitrogen atom of the glycine core. In 4-CPG, the phenyl ring is attached to the alpha-carbon of the glycine core, rendering it chiral.^[3] This guide focuses exclusively on the N-substituted, achiral isomer.

Molecular and Physicochemical Properties

The functionality of N-(4-carboxyphenyl)glycine is a direct consequence of its molecular architecture. A detailed understanding of its structure is paramount for its effective application.

Chemical Identity and Nomenclature

A molecule's identity is codified by its various names and registry numbers, which ensure unambiguous communication in research and commerce.

Identifier	Value	Source
IUPAC Name	4-[(carboxymethyl)amino]benzoic acid	[4]
Synonyms	Glycine, N-(4-carboxyphenyl)-; p-Carboxyphenylaminoacetic acid	
CAS Number	5698-54-4	[5]
Molecular Formula	C ₉ H ₉ NO ₄	[6] [7]
Molecular Weight	195.17 g/mol	[6] [7]

Core Structural Analysis

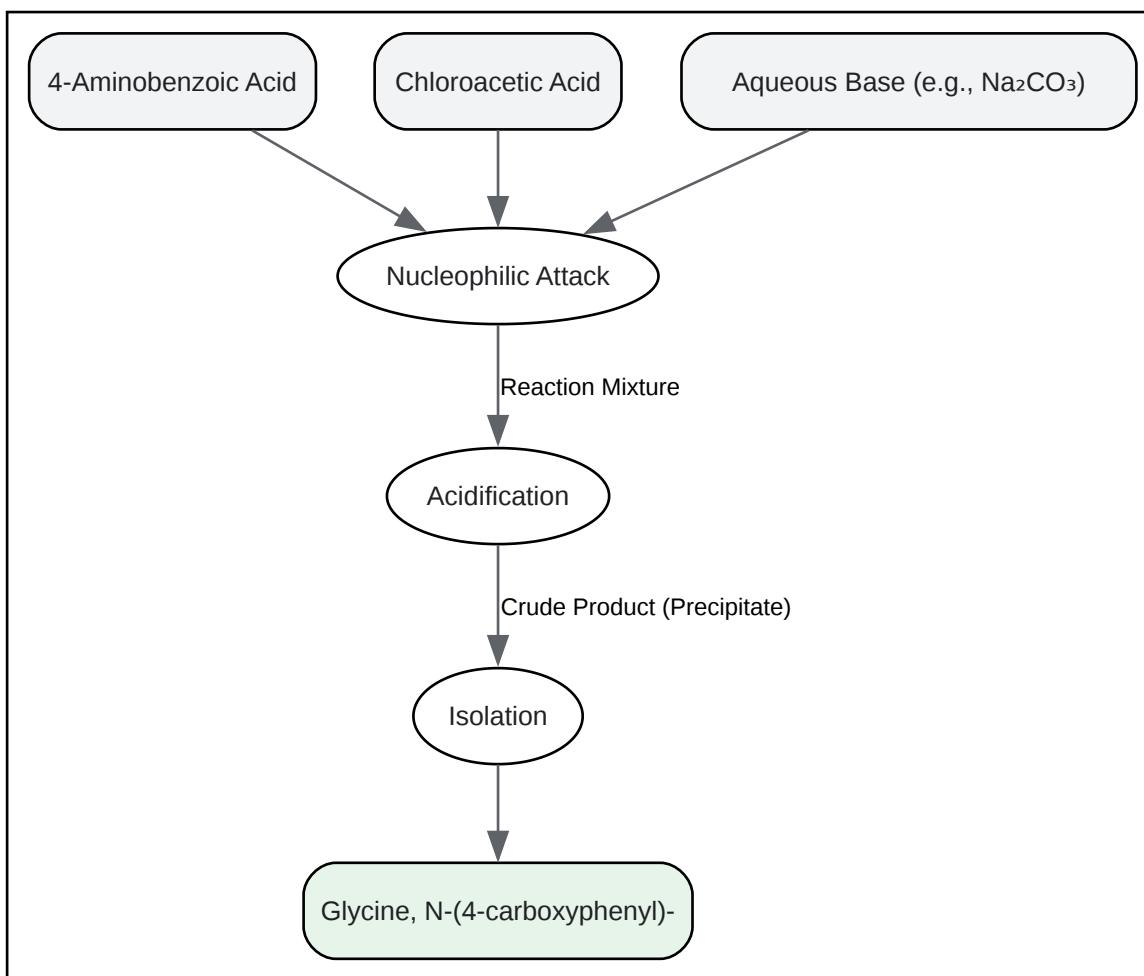
The molecule can be deconstructed into three primary functional components: the glycine moiety, the secondary amine linker, and the 4-carboxybenzoyl group.

Caption: Functional components of N-(4-carboxyphenyl)glycine.

- Glycine Moiety: Unlike most amino acids, the core glycine unit (-CH₂COOH) is achiral because the alpha-carbon is bonded to two hydrogen atoms.^[2] This structural simplicity imparts conformational flexibility.
- Aromatic System: The benzene ring is disubstituted at the 1 and 4 (para) positions. The secondary amine (-NH-) is an ortho-, para-director and an activating group, while the carboxylic acid (-COOH) is a meta-director and a deactivating group. Their opposing electronic effects influence the reactivity of the aromatic ring.
- Carboxylic Acids: The molecule possesses two carboxylic acid groups with different pKa values. The benzoic acid moiety is more acidic than the acetic acid moiety due to the electron-withdrawing nature of the phenyl ring. This dual acidity allows for pH-dependent solubility and reactivity, including the formation of zwitterions.

Predicted Spectroscopic Profile

While experimental data is lot-specific, the molecular structure allows for the confident prediction of key spectroscopic features essential for its identification.


Spectroscopy	Feature	Predicted Chemical Shift / Frequency	Rationale
¹ H NMR	Aromatic Protons	δ 6.7-6.9 (d, 2H), 7.8-8.0 (d, 2H)	An AA'BB' splitting pattern typical of para-disubstituted benzene rings. Protons ortho to the activating -NH group are upfield; protons ortho to the deactivating -COOH group are downfield.
Methylene Protons	δ ~4.0 (s, 2H)	A singlet for the two equivalent protons on the alpha-carbon of the glycine moiety.	
Amine & Acid Protons	δ 5-12 (broad, 3H)	Exchangeable protons (NH, 2x COOH) appearing as broad signals; chemical shift is highly dependent on solvent and concentration.	
¹³ C NMR	Carboxyl Carbons	δ 168-175 (2C)	Two distinct signals for the aliphatic and aromatic carboxylic acid carbons.
Aromatic Carbons	δ 112-152 (6C)	Four signals are expected due to symmetry: 2 quaternary carbons (C-NH, C-COOH) and 2 pairs of equivalent CH carbons.	

Methylene Carbon	$\delta \sim 45$ (1C)	Signal for the alpha-carbon of the glycine unit.
FT-IR	O-H Stretch	3300-2500 cm^{-1} (broad) Characteristic broad absorption of carboxylic acid O-H hydrogen bonding.
N-H Stretch	3300-3400 cm^{-1} (sharp)	Secondary amine N-H stretching.
C=O Stretch	1720-1680 cm^{-1}	Strong absorption from the two carboxylic acid carbonyl groups.
C=C Stretch	1600-1450 cm^{-1}	Aromatic ring skeletal vibrations.

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Substitution

A common and efficient method for synthesizing N-aryl glycines is the reaction of an aniline with an α -halo acid under basic conditions.^[8] For N-(4-carboxyphenyl)glycine, the logical precursors are 4-aminobenzoic acid and chloroacetic acid. The base serves to deprotonate the amine for the initial nucleophilic attack and to neutralize the HCl byproduct and the carboxylic acid products.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for N-(4-carboxyphenyl)glycine.

Chemical Reactivity

- At the Carboxyl Groups: Both carboxylic acids can undergo standard reactions such as esterification (with an alcohol under acidic conditions) or conversion to acid chlorides (e.g., with SOCl_2) followed by amide bond formation. Selective reaction at one site over the other requires protective group strategies.
- At the Amine: The secondary amine is nucleophilic and can be further alkylated or acylated.
- At the Aromatic Ring: Electrophilic aromatic substitution is possible but challenging. The ring is deactivated by the carboxyl group, and the reaction conditions must be compatible with the other functional groups present.

Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide a framework for the synthesis and characterization of this molecule.

Detailed Synthesis Protocol

Causality: This protocol is based on the S_N2 reaction between the nucleophilic amine of 4-aminobenzoic acid and the electrophilic carbon of chloroacetic acid. Sodium carbonate is chosen as a cost-effective base to maintain a pH that facilitates the reaction and neutralizes the acid byproducts. Acidification precipitates the final product, which is less soluble in acidic water than the inorganic salt byproducts.

- **Dissolution:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-aminobenzoic acid and 2.2 equivalents of sodium carbonate in deionized water.
- **Addition:** Slowly add a solution of 1.1 equivalents of chloroacetic acid in water to the flask.
- **Reaction:** Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Cooling & Filtration:** Once the reaction is complete, cool the mixture to room temperature. Filter to remove any unreacted starting material, if necessary.
- **Precipitation:** Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to pH 2-3. A white or off-white precipitate should form.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Purification:** Wash the crude product with cold deionized water to remove residual salts. Recrystallize from hot water or an ethanol/water mixture to obtain the pure N-(4-carboxyphenyl)glycine. Dry the final product under vacuum.

Structural and Purity Verification Workflow

A multi-technique approach is essential to unambiguously confirm the identity and purity of the synthesized compound.

Caption: Self-validating workflow for chemical characterization.

Applications and Significance

N-(4-carboxyphenyl)glycine serves primarily as a versatile chemical building block. Its bifunctional nature allows it to act as a linker in the synthesis of more complex molecules. For example, it is a documented precursor in the synthesis of N-[p-(carboxyl amino) acetic acid] hydrazide, a component used in the development of polymers for biomedical applications like photoacoustic imaging.[9]

While this specific molecule is not noted for direct biological activity, its structural class is significant. The isomeric (S)-4-carboxyphenylglycine is a known competitive antagonist for group I metabotropic glutamate receptors (mGlu1a/5a), highlighting the importance of precise regio- and stereochemical control in designing biologically active molecules.[6]

Conclusion

Glycine, N-(4-carboxyphenyl)- is a structurally distinct derivative of glycine, defined by its N-aryl substitution, dual carboxylic acid groups, and inherent achirality. Its properties are a direct result of the interplay between its aliphatic and aromatic components. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, empowering researchers to confidently utilize this molecule in the synthesis of novel polymers, materials, and potential pharmaceutical agents.

References

- N-(4-CARBOXYPHENYL)GLYCINE - CAS:5698-54-4. Sunway Pharm Ltd.
- (S)-4-Carboxyphenylglycine. Tocris Bioscience.
- Synthesis of N-(Carboxymethyl)-N-(4-tetradecylphenyl)glycine. PrepChem.com.
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
- N-(2-carboxyphenyl)glycine | C9H9NO4.
- alpha-Amino-4-carboxybenzeneacetic acid | C9H9NO4.
- Glycine. Wikipedia.
- **4-[(carboxymethyl)amino]benzoic acid.** Santa Cruz Biotechnology.
- **4-[(carboxymethyl)amino]benzoic acid** | CAS No- 5698-54-4. Simson Pharma Limited.
- Glycine Overview, Structure & Formula. Study.com.
- Various chemical reactions involved in 4-amino benzoic acid,...
- Glycine - Molecule of the Month. University of Bristol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Glycine - Wikipedia [en.wikipedia.org]
- 2. Glycine Overview, Structure & Formula - Lesson | Study.com [study.com]
- 3. alpha-Amino-4-carboxybenzeneacetic acid | C9H9NO4 | CID 5115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. N-(4-CARBOXYPHENYL)GLYCINE - CAS:5698-54-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. (S)-4-Carboxyphenylglycine | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 7. N-(2-carboxyphenyl)glycine | C9H9NO4 | CID 69161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Glycine, N-(4-carboxyphenyl)- molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187148#glycine-n-4-carboxyphenyl-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com